molecular formula C22H29N3OS B11120963 (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11120963
M. Wt: 383.6 g/mol
InChI Key: VCABCBFOILBXEH-UHFFFAOYSA-N
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Description

(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a benzothiophene core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and suitable electrophiles.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can be performed on the piperazine ring or the ketone group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone apart is its combination of a benzothiophene core with a piperazine and pyridine moiety

Properties

Molecular Formula

C22H29N3OS

Molecular Weight

383.6 g/mol

IUPAC Name

(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H29N3OS/c1-22(2,3)16-7-8-17-18(15-27-19(17)14-16)21(26)25-12-10-24(11-13-25)20-6-4-5-9-23-20/h4-6,9,15-16H,7-8,10-14H2,1-3H3

InChI Key

VCABCBFOILBXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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